molecular formula C27H27FN2O2 B2649757 N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{2-fluoro-[1,1'-biphenyl]-4-yl}propanamide CAS No. 2415629-65-9

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{2-fluoro-[1,1'-biphenyl]-4-yl}propanamide

Cat. No. B2649757
CAS RN: 2415629-65-9
M. Wt: 430.523
InChI Key: SITNUWBOVRHZQP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzyl group, a pyrrolidinone ring, a biphenyl group, and a propanamide group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. The pyrrolidinone ring is a five-membered ring with one nitrogen atom and one carbonyl group. The benzyl group is attached to the nitrogen atom of the pyrrolidinone ring, and the propanamide group is attached to one of the carbons of the ring . The biphenyl group is a two-ring structure with a fluorine atom attached .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The benzyl group could be oxidized to a benzoic acid under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility in different solvents . The fluorine atom in the biphenyl group could also affect the compound’s properties, as fluorine is highly electronegative .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and the results of further testing. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-fluoro-4-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN2O2/c1-19(23-12-13-24(25(28)15-23)22-10-6-3-7-11-22)27(32)29-16-21-14-26(31)30(18-21)17-20-8-4-2-5-9-20/h2-13,15,19,21H,14,16-18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITNUWBOVRHZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCC3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{2-fluoro-[1,1'-biphenyl]-4-yl}propanamide

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